An In-Depth Technical Guide to N-methoxy-N-methyl-3-phenylpropanamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-methoxy-N-methyl-3-phenylpropanamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Weinreb Amides in Complex Synthesis
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds in a controlled and predictable manner is paramount. Among the arsenal of functionalities available to the synthetic chemist, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands out as a uniquely versatile and reliable intermediate. This guide provides a detailed technical overview of a specific and valuable example: N-methoxy-N-methyl-3-phenylpropanamide.
The significance of the Weinreb amide lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until the acidic workup. This singular feature allows for the precise and high-yield synthesis of ketones, which are foundational building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document will delve into the chemical structure and molecular properties of N-methoxy-N-methyl-3-phenylpropanamide, followed by a detailed, field-proven protocol for its synthesis from 3-phenylpropanoic acid. The causality behind each experimental step will be explained, providing a robust understanding of the methodology for researchers and drug development professionals.
Chemical Structure and Molecular Properties
N-methoxy-N-methyl-3-phenylpropanamide is a derivative of 3-phenylpropanoic acid, where the carboxylic acid is converted to a Weinreb amide. This structural modification imparts the aforementioned unique reactivity.
Caption: Chemical structure of N-methoxy-N-methyl-3-phenylpropanamide.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | N-methoxy-N-methyl-3-phenylpropanamide |
| Synonyms | Weinreb amide of 3-phenylpropanoic acid |
Note: Extensive experimental data on the physical properties such as melting point and boiling point are not widely reported in the literature, which is common for a specialized synthetic intermediate.
Synthesis of N-methoxy-N-methyl-3-phenylpropanamide
The synthesis of N-methoxy-N-methyl-3-phenylpropanamide is most reliably achieved through the coupling of 3-phenylpropanoic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. The following workflow illustrates a common and effective method using 1,1'-carbonyldiimidazole (CDI) as the activating agent.
Caption: Workflow for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide.
Experimental Protocol: Synthesis via CDI Coupling
This protocol describes a reliable method for the synthesis of N-methoxy-N-methyl-3-phenylpropanamide from 3-phenylpropanoic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
Materials:
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3-phenylpropanoic acid
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N,O-dimethylhydroxylamine hydrochloride
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1,1'-Carbonyldiimidazole (CDI)
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Triethylamine (TEA)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Step-by-Step Methodology:
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Preparation of the Free Amine: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water and add an equal volume of ethyl acetate. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N,O-dimethylhydroxylamine as a free base. Causality: The hydrochloride salt of N,O-dimethylhydroxylamine is the commercially available and more stable form. It must be converted to the free amine to act as a nucleophile in the subsequent coupling reaction. The basic bicarbonate solution neutralizes the HCl, liberating the free amine, which is then extracted into an organic solvent.
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Activation of the Carboxylic Acid: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The evolution of CO₂ gas should be observed. Causality: CDI is an excellent coupling reagent that reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction is driven by the formation of gaseous CO₂.
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Coupling Reaction: To the solution of the activated carboxylic acid, add a solution of the freshly prepared N,O-dimethylhydroxylamine (from step 1) in anhydrous THF dropwise at room temperature. Stir the reaction mixture overnight. Causality: The nucleophilic nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the N-acylimidazolide intermediate, displacing imidazole to form the desired Weinreb amide.
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Workup and Purification: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield N-methoxy-N-methyl-3-phenylpropanamide as a pure product. Causality: The aqueous workup removes any remaining water-soluble reagents and byproducts. The acid wash removes any unreacted triethylamine, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash removes any remaining water. Column chromatography separates the desired product from any non-polar or highly polar impurities.
Conclusion
N-methoxy-N-methyl-3-phenylpropanamide is a valuable synthetic intermediate that embodies the strategic advantages of Weinreb amides. Its synthesis from readily available starting materials is straightforward and scalable. The ability of this compound to undergo clean and high-yielding conversions to the corresponding ketones makes it a powerful tool for researchers and professionals in the field of drug development and complex molecule synthesis. The protocols and understanding provided in this guide serve as a robust foundation for the successful application of this versatile chemical entity.
References
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Nahm, S.; Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Levin, J. I., Turos, E., & Weinreb, S. M. (1982). A convenient, mild, and practical procedure for the synthesis of N-methoxy-N-methyl amides. Synthetic Communications, 12(13), 989-993. [Link]
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PubChem. (n.d.). N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Synthesis Database. (2025). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved from [Link]
